

Comparative Guide: Avibactam Activity Against OXA-48 vs. KPC Producers

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Compound of Interest

Compound Name: Avibactam sodium, (+)-

CAS No.: 1383814-68-3

Cat. No.: B1437214

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Executive Summary: The Kinetic Paradox

In the development of diazabicyclooctane (DBO) inhibitors, Avibactam represents a pivotal benchmark.^[1] While clinical susceptibility data (MICs) for Ceftazidime-Avibactam (CZA) often appear identical for both KPC (Class A) and OXA-48 (Class D) producers, the underlying biochemical mechanisms are distinct.

The Core Distinction:

- Against KPC (Class A): Avibactam acts as a pseudo-substrate. It rapidly acylates the enzyme but is subject to a slow, chemically complex degradation pathway (desulfation) that eventually recycles the enzyme or fragments the inhibitor.
- Against OXA-48 (Class D): Avibactam acts as a molecular trap. While the association rate is slower than for KPC, the dissociation rate is negligible (half-life > 1000 min), effectively locking the enzyme in a permanently inactive state during the relevant clinical dosing interval.

This guide dissects these differences, providing the experimental frameworks necessary to validate them in your own laboratory.

Mechanistic Deep Dive

Structural Basis of Inhibition

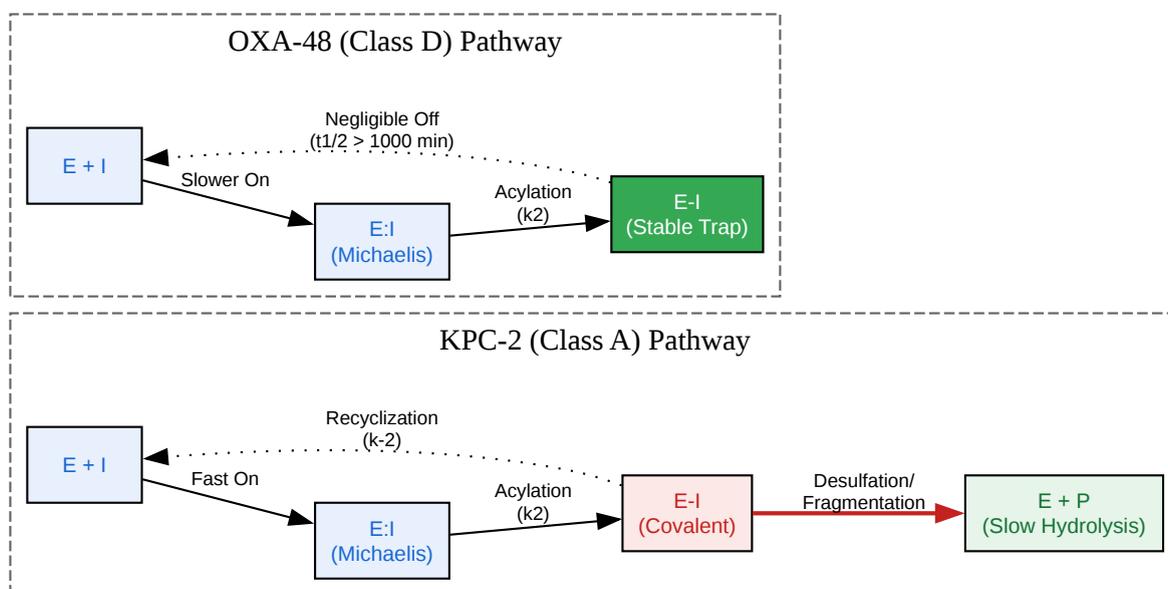
Avibactam covalently binds to the catalytic serine (S70) of both enzymes, forming a carbamyl-enzyme complex. Unlike

-lactams, this ring-opening does not generate a reactive species prone to hydrolysis.

- **KPC-2 Interaction:** The inhibitor fits snugly, but the active site architecture (specifically the deacylation water positioned by E166) allows for a slow, anomalous chemical event. Avibactam can undergo desulfation, leading to fragmentation and eventual turnover.
- **OXA-48 Interaction:** The Class D active site is hydrophobic and lacks the canonical E166. The carbamylated Avibactam forms a highly stable adduct. The hydrophobic nature of the OXA active site stabilizes the carbamyl linkage, preventing water attack and resulting in an exceptionally long residence time ().

Kinetic Pathway Visualization

The following diagram contrasts the "Leaky Inhibition" of KPC with the "Locked Inhibition" of OXA-48.



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Caption: Comparative kinetic pathways. Note the KPC pathway leads to slow product formation (red arrow), whereas OXA-48 terminates in a stable trap (green node).

Comparative Data Analysis

Kinetic Parameters

The table below synthesizes consensus data from major biochemical studies (Ehmann et al., Lahiri et al.). Note the orders-of-magnitude difference in residence time (

).

Parameter	Definition	KPC-2 (Class A)	OXA-48 (Class D)	Implication
	Acylation Efficiency			KPC is acylated faster; Avibactam engages Class A targets more rapidly.
	Dissociation Rate			Once bound, Avibactam rarely leaves OXA-48.
	Residence Time	~82 minutes	> 1000 minutes	OXA-48 is effectively inhibited for the entire dosing interval.
Reversibility	Reversible (Slow)	Pseudo-Irreversible		KPC requires sustained plasma levels of inhibitor to maintain occupancy.

In Vitro Susceptibility (Ceftazidime-Avibactam)

Despite kinetic differences, the clinical outcome (MIC) is similar because the

for OXA-48 is "sufficient" and the off-rate is "superior."

Organism	Enzyme	Ceftazidime MIC (mg/L)	CZA MIC (mg/L)	Susceptibility (%)
K. pneumoniae	KPC-2	> 64	0.5 - 2	> 99%
K. pneumoniae	OXA-48	> 64	0.5 - 2	> 95%
E. coli	OXA-48	> 64	0.12 - 1	> 99%
K. pneumoniae	OXA-181	> 64	2 - 8	~ 60-90%*

*Note: OXA-181 (a variant of OXA-48) shows slightly elevated MICs due to subtle active site mutations affecting Avibactam binding affinity.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: Determination of Acylation Efficiency ()

Objective: Measure how fast Avibactam binds the enzyme. Substrate: Nitrocefin (Chromogenic,).

- Preparation:
 - Buffer: 50 mM HEPES, pH 7.5, 0.01% Triton X-100 (prevents enzyme aggregation).
 - Enzyme Conc ([E]): 1 nM (KPC-2) or 5 nM (OXA-48). Validation: [E] must be <
 - Substrate ([S]): Nitrocefin.
- Reaction:
 - Pre-incubate enzyme + buffer at 25°C.

- Add Avibactam at varying concentrations (e.g., 0.1 to 10).
- Initiate with [S].
- Measurement:
 - Monitor Absorbance (482 nm) for 5 minutes.
 - Observe the "progress curve" bending over time as inhibition sets in.
- Analysis:
 - Fit curves to the equation:
.
 - Plot
vs. [Avibactam]. The slope is
.
- Self-Check: Linearity of
vs [I] confirms a simple 1-step acylation model. If hyperbolic, a pre-equilibrium complex () is significant.

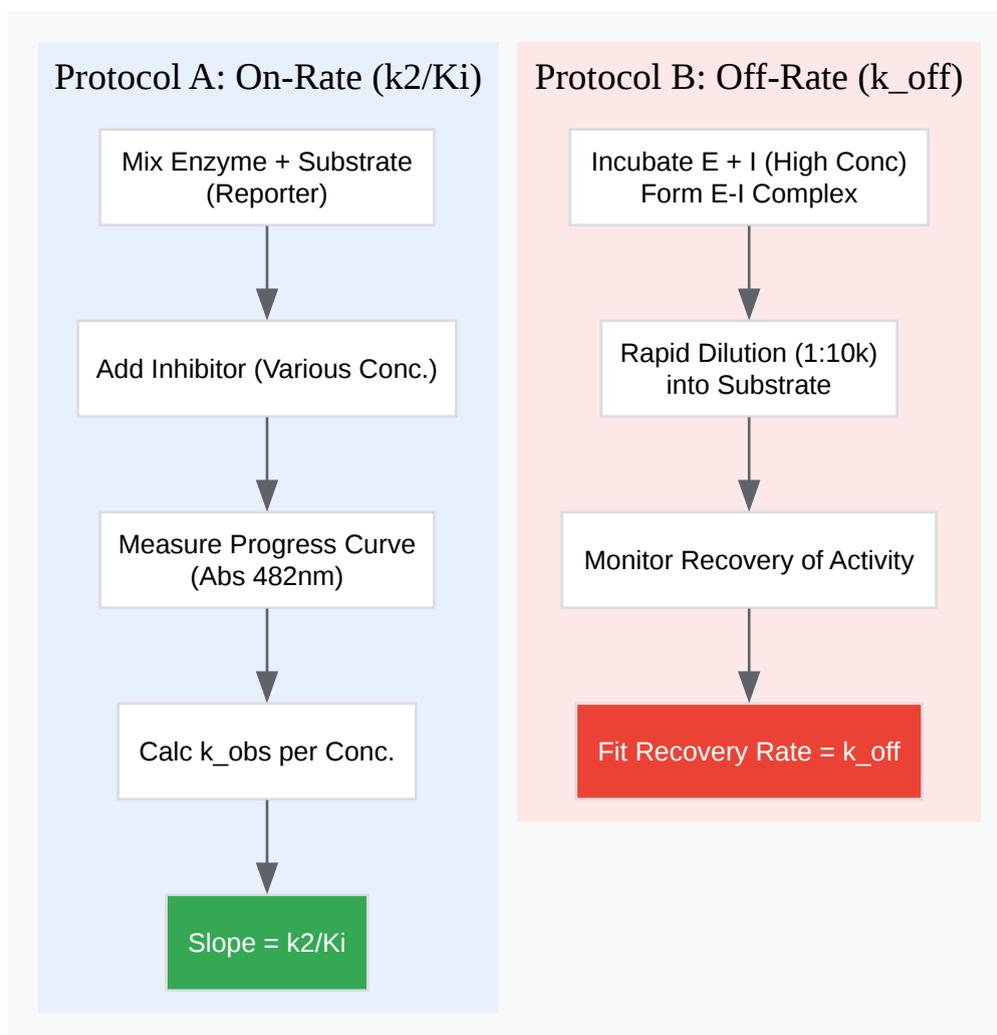
Protocol B: Jump-Dilution for Residence Time ()

Objective: Measure how long Avibactam stays bound.

- Incubation (The "Trap"):
 - Mix Enzyme (1
) + Avibactam (10
).

- Incubate for 30 mins to ensure 100% occupancy (E-I complex formation).
- The "Jump" (Dilution):
 - Dilute the mixture 1:10,000 into a reaction buffer containing saturating Nitrocefin ().
 - Final [Avibactam] is now 1 nM (far below), preventing re-binding.
- Recovery Monitoring:
 - As Avibactam dissociates, the enzyme recovers activity, hydrolyzing Nitrocefin.
 - The rate of absorbance increase accelerates over time.
- Analysis:
 - Fit to:
.
 - Calculate
.

Workflow Visualization



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Caption: Parallel workflows for defining the kinetic profile. Protocol A defines potency; Protocol B defines durability.

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